3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide
Description
The compound 3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide features a propanehydrazide backbone with dimethoxy groups at the 3,3-positions and a 1,2,4-triazole moiety attached via an ethanimidoyl group. This structure combines a hydrazide core—known for its role in coordination chemistry and biological activity—with a triazole ring, which is widely exploited in agrochemicals, pharmaceuticals, and metal-organic frameworks. The dimethoxy groups may enhance solubility and modulate electronic properties, while the triazole-ethanimidoyl substituent likely contributes to ligand-metal interactions or bioactivity .
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3,3-dimethoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O3/c1-17-9(18-2)3-8(16)14-13-7(10)4-15-6-11-5-12-15/h5-6,9H,3-4H2,1-2H3,(H2,10,13)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVGHHPUDKGVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)NN=C(CN1C=NC=N1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CC(=O)N/N=C(/CN1C=NC=N1)\N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves reacting an azide with an alkyne to form the 1,2,4-triazole ring.
Introduction of the ethanimidoyl group: This step involves the reaction of the triazole derivative with an appropriate aldehyde or ketone to introduce the ethanimidoyl group.
Formation of the hydrazide group: The final step involves the reaction of the intermediate compound with hydrazine to form the hydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of triazoles have been explored for their effectiveness against various pathogens, including bacteria and fungi. The compound may exhibit similar properties due to its structural characteristics.
Antitubercular Activity
A study highlighted the synthesis of novel compounds based on the triazole scaffold that demonstrated promising activity against Mycobacterium tuberculosis. This suggests that 3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide could be investigated further for its potential use in treating tuberculosis .
Cancer Research
The triazole ring has been associated with several anticancer agents. Research into related compounds has shown that they can inhibit tumor growth and induce apoptosis in cancer cells. The potential of this compound in cancer therapy warrants further investigation .
Antiviral Properties
Compounds with triazole structures have also been studied for their antiviral activities. For instance, some derivatives have shown efficacy against viruses by inhibiting key viral enzymes. This opens avenues for exploring the antiviral potential of this compound .
Herbicidal Activity
Triazole derivatives are known to possess herbicidal properties. The compound may be evaluated for its effectiveness in controlling weed species and promoting crop growth by acting as a plant growth regulator .
Insecticidal Activity
There is growing interest in the use of triazole-based compounds as insecticides. Their ability to disrupt insect development and reproduction could position this compound as a candidate for pest management strategies in agriculture .
Polymer Chemistry
The incorporation of triazole units into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymers containing this compound may yield materials suitable for various industrial applications .
Coordination Chemistry
Triazole compounds can act as ligands in coordination chemistry. The unique binding properties of the triazole ring can facilitate the formation of metal complexes with potential applications in catalysis and materials development .
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Antitubercular Activity | PMC5003518 | Novel triazole hybrids showed significant activity against Mycobacterium tuberculosis. |
| Cancer Research | PMC7145827 | Triazole derivatives demonstrated anticancer effects through apoptosis induction. |
| Agricultural Use | PMC4516315 | Triazoles exhibited herbicidal and insecticidal properties in field trials. |
| Materials Science | MolCore | Potential for enhancing polymer properties through triazole integration. |
Mechanism of Action
The mechanism of action of 3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydrazide group can form covalent bonds with target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Hydrazide Derivatives with Triazole Substituents
- Target Compound: Core: Propanehydrazide. Substituents: 3,3-dimethoxy groups, ethanimidoyl-linked 1,2,4-triazole. Key Features: Potential N,O-coordination sites from hydrazide and methoxy groups; triazole may act as a directing group or bioactive moiety.
- 2-Oxo-N-phenyl-2-{2-[2-(1H-1,2,4-Triazol-1-yl)ethanimidoyl]hydrazino}acetamide (CAS 338405-44-0): Core: Acetamide. Substituents: Phenyl group, ethanimidoyl-linked triazole. Key Features: Similar triazole-ethanimidoyl motif but lacks hydrazide and methoxy groups. The acetamide core may influence solubility and metabolic stability compared to propanehydrazide .
(E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide Derivatives :
- Core : Benzohydrazide.
- Substituents : 3,4-Dimethoxypyridine-linked 1,2,3-triazole.
- Key Features : Benzohydrazide core with a triazole-pyridine hybrid substituent. The 1,2,3-triazole and pyridine groups enhance π-π stacking and metal coordination, differing from the 1,2,4-triazole in the target compound .
Triazole-Containing Heterocycles
- 3-(1H-Benzimidazol-1-yl)-N′-{(E)-[4-(diethylamino)phenyl]methylene}-2-methylpropanehydrazide: Core: Propanehydrazide. Substituents: Benzimidazole and diethylaminophenyl groups.
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-Triazol-1-yl)acetamide (Compound 7a–b) :
Physicochemical Properties
- Solubility : The dimethoxy groups in the target compound likely improve water solubility compared to phenyl or benzothiazole derivatives .
- Coordination Chemistry : The hydrazide core and triazole moiety offer N,O- and N,N-coordination sites, respectively, making the compound suitable for metal-organic frameworks or catalysis, unlike benzimidazole or benzothiazole analogues .
Biological Activity
3,3-Dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide (CAS No. 338395-51-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H16N6O3
- Molecular Weight : 256.26 g/mol
- Structural Characteristics : The compound contains a triazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to the presence of the triazole moiety. Triazoles are recognized for their ability to interact with various biological targets, including enzymes and receptors.
Inhibition of Enzymatic Activity
Recent studies have demonstrated that compounds containing triazole structures can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:
- AChE Inhibition : Compounds similar to this compound have shown noncompetitive inhibition of AChE in kinetic studies .
- BChE Inhibition : Some derivatives exhibit competitive inhibition against BChE, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's .
Antioxidant Activity
The antioxidant capacity of triazole derivatives has been evaluated using various assays:
- DPPH Assay : The compound demonstrated significant free radical scavenging activity.
- ABTS Assay : Results indicated that it possesses comparable antioxidant properties to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against multiple bacterial and fungal strains:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Exhibited antifungal properties against common pathogens.
Case Studies
Several studies have explored the biological implications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
